

# Application Notes and Protocols for In-Vivo Studies of "Adam CA"

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Compound of Interest		
Compound Name:	Adam CA	
Cat. No.:	B1666595	Get Quote

A Note on Nomenclature: The term "**Adam CA**" is not a standard scientific identifier for a specific compound. Our review of the scientific literature suggests this term may be an ambiguous reference to one of two distinct classes of molecules:

- ADAM Inhibitors: Compounds that inhibit the activity of the "A Disintegrin and Metalloproteinase" (ADAM) family of enzymes, particularly ADAM10 and ADAM17. These are under investigation for their therapeutic potential in oncology and inflammatory diseases.
- ADAM as a SERT Imaging Agent: The acronym ADAM is also used for the compound 2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine, a radioligand used for in-vivo imaging of the Serotonin Transporter (SERT) via Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

This document provides detailed application notes and protocols for both potential interpretations to ensure researchers can proceed with the appropriate experimental design.

### Section 1: ADAM Inhibitors for In-Vivo Therapeutic Studies

This section focuses on the in-vivo application of inhibitors targeting ADAM10 and ADAM17. As an exemplar, we will use GW280264X, a well-characterized dual inhibitor of ADAM10 and ADAM17.



# Data Presentation: In-Vivo Dosage and Administration of GW280264X



Parameter	Details	Animal Model	Application	Source
Dosage	100 μg/kg	C57BL/6 mice	Spinal Cord Injury	[1]
50 mg/kg	Rats	Toxin-induced Germ Cell Apoptosis	[2]	
500 μg/kg	C57BL/6J mice	LPS-induced Acute Liver Injury		
Concentration	10 μM (for intra- testicular injection)	Rats	Toxin-induced Germ Cell Apoptosis	[2]
Administration Route	Intraperitoneal (i.p.) injection	Mice	Spinal Cord Injury, Acute Liver Injury	[1]
Intra-testicular injection	Rats	Toxin-induced Germ Cell Apoptosis	[2]	
Vehicle	10% DMSO in Corn Oil	General in-vivo use	N/A	[3]
Treatment Schedule	Daily for one week, starting 4 hours post- surgery	C57BL/6 mice	Spinal Cord Injury	[1]
Single intra- testicular injection prior to toxin treatment	Rats	Toxin-induced Germ Cell Apoptosis	[2]	
Administered at 1 and 3 hours post-LPS treatment	C57BL/6J mice	LPS-induced Acute Liver Injury		



# Experimental Protocol: In-Vivo Evaluation of GW280264X in a Mouse Model of LPS-Induced Acute Liver Injury

Objective: To assess the efficacy of the ADAM10/17 inhibitor GW280264X in mitigating lipopolysaccharide (LPS)-induced acute liver injury in mice.

#### Materials:

- GW280264X
- Dimethyl sulfoxide (DMSO)
- Corn oil
- Lipopolysaccharide (LPS) from E. coli
- · Sterile saline
- C57BL/6J male mice (8-10 weeks old)
- Standard laboratory equipment for animal handling and injections

#### Procedure:

- Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
- Preparation of GW280264X Formulation:
  - Prepare a stock solution of GW280264X in DMSO.
  - On the day of the experiment, dilute the stock solution in corn oil to achieve a final vehicle composition of 10% DMSO in corn oil.[3] The final concentration should be calculated based on the desired dosage (e.g., 500 µg/kg) and the average weight of the mice, with a typical injection volume of 100-200 µL.



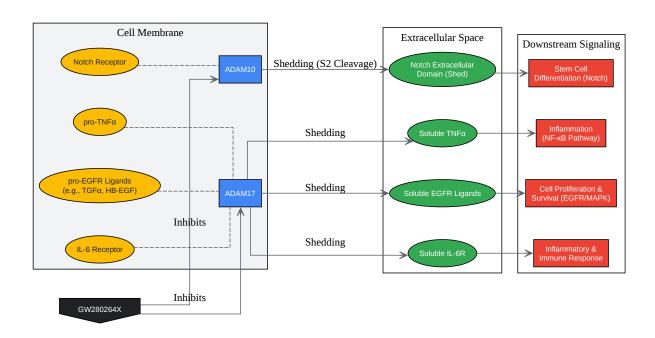
- · Induction of Acute Liver Injury:
  - Induce acute liver injury by administering a single intraperitoneal (i.p.) injection of LPS (10 mg/kg) dissolved in sterile saline.
- Treatment Administration:
  - At 1 hour and 3 hours following the LPS injection, administer GW280264X (500 μg/kg) via
     i.p. injection.
  - The control group should receive an equivalent volume of the vehicle (10% DMSO in corn oil) at the same time points.
- Monitoring and Sample Collection:
  - Monitor the animals for signs of distress.
  - At a predetermined endpoint (e.g., 24 hours post-LPS injection), euthanize the mice.
  - Collect blood samples via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).
  - Harvest liver tissue for histological analysis (e.g., H&E staining) and molecular assays
     (e.g., qPCR for inflammatory markers, Western blot for signaling pathway components).

#### Data Analysis:

- Compare serum liver enzyme levels between the vehicle-treated and GW280264X-treated groups.
- Histologically score liver sections for signs of inflammation and necrosis.
- Analyze the expression of relevant genes and proteins to elucidate the mechanism of action.

## Signaling Pathway Diagram: ADAM10/17-Mediated Signaling in Cancer and Inflammation





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Caption: ADAM10/17 signaling pathways and the inhibitory action of GW280264X.

### Section 2: ADAM as a SERT Imaging Agent for In-Vivo Studies

This section details the use of ADAM (2-((2-((dimethylamino)methyl)phenyl)thio)-5-iodophenylamine), typically radiolabeled with Fluorine-18 ([18F]-ADAM) or Iodine-123 ([123I]-ADAM), for in-vivo imaging of the Serotonin Transporter (SERT).





**Data Presentation: In-Vivo Dosage and Imaging** 

**Parameters for Radiolabeled ADAM** 

Parameter	Details	Animal Model	Application	Source
Radiotracer	4-[18F]-ADAM	Rats	PET Imaging of SERT	[4]
4-[18F]-ADAM	Macaca cyclopis (Monkeys)	PET Imaging of SERT	[5]	
[123I]-ADAM	Humans	SPECT Imaging of SERT	[6]	
Dosage (Radioactivity)	~5.6 MBq	Mice	PET Imaging	[7]
50 ± 30 MBq	Rats	PET Imaging	[8]	
Administration Route	Intravenous (i.v.) bolus injection	Rats, Monkeys	PET Imaging	[5][8]
Imaging Modality	Positron Emission Tomography (PET)	Rats, Monkeys	SERT Quantification	[4][5]
Single-Photon Emission Computed Tomography (SPECT)	Humans	SERT Quantification	[6]	
Time to Equilibrium	120 - 150 minutes post- injection	Macaca cyclopis (Monkeys)	PET Imaging	[5]
Optimal Imaging Window	60 - 90 minutes post-injection	Rats	micro-PET	[4]



# Experimental Protocol: Preclinical PET Imaging of SERT with 4-[18F]-ADAM in Rodents

Objective: To non-invasively quantify the density of serotonin transporters (SERT) in the rodent brain using 4-[18F]-ADAM with Positron Emission Tomography (PET).

#### Materials:

- 4-[18F]-ADAM (radiosynthesis performed in a GMP-compliant facility)
- Sterile saline for injection
- Anesthesia (e.g., isoflurane)
- Animal handling and monitoring equipment (heating pad, respiratory monitor)
- Small animal PET/CT scanner
- Male Sprague-Dawley rats (250-300g)
- Tail vein catheter

### Procedure:

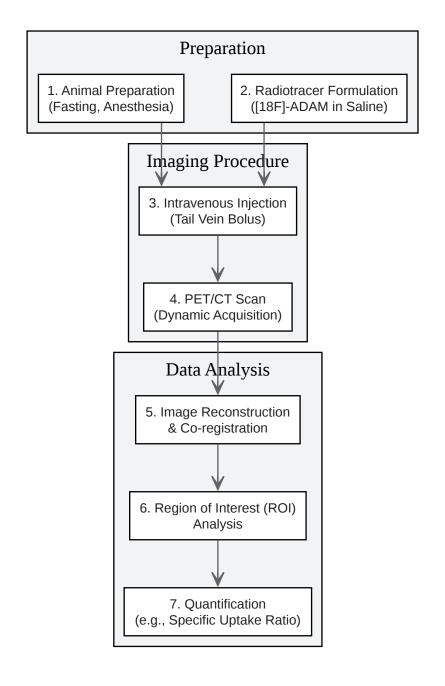
- Animal Preparation:
  - Fast the animal for 4-6 hours prior to the scan to reduce variability in radiotracer uptake.
     Allow free access to water.
  - Anesthetize the rat using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
  - Place a catheter in the lateral tail vein for radiotracer injection.
  - Position the animal on the scanner bed. A heating pad should be used to maintain body temperature.
- Radiotracer Administration:



- Administer a bolus intravenous injection of 4-[18F]-ADAM (e.g., 50 ± 30 MBq) through the tail vein catheter.[8] Flush the catheter with sterile saline.
- PET/CT Image Acquisition:
  - Immediately after radiotracer injection, begin a dynamic PET scan for a duration of 90-120 minutes.
  - Acquire a short CT scan for attenuation correction and anatomical co-registration.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM3D).
  - Co-register the PET images with the CT or a standard MRI atlas.
  - Define regions of interest (ROIs) for SERT-rich areas (e.g., midbrain, thalamus, striatum)
     and a reference region with low SERT density (e.g., cerebellum).
  - Generate time-activity curves (TACs) for each ROI.
  - Calculate the specific uptake ratio (SUR) or other quantitative binding parameters at the optimal imaging window (e.g., 60-90 minutes for rats) to estimate SERT availability.[4]

### Workflow Diagram: Preclinical In-Vivo SERT Imaging Experiment





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Caption: Experimental workflow for in-vivo SERT imaging using a radiolabeled ADAM probe.

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